Absolute Stereochemistry Determination
The absolute stereochemistry of (-)-ochropposinine was established as (2R,3R,12bS) through the first total synthesis employing the chiral lactim ether route [1][2]. This same synthetic strategy was extended to (-)-ochromianine and (-)-ophiorrhizine, enabling direct structural confirmation of all three alkaloids [1]. The synthesis of (-)-ochropposinine proceeded from the enantiopure lactim ether (+)-3 via intermediates (+)-7, (+)-8, (+)-9, 10, and (-)-11, with the absolute configuration assigned by comparison of the synthetic (-)-1 with the natural isolate [2].
| Evidence Dimension | Absolute stereochemistry determination |
|---|---|
| Target Compound Data | (-)-Ochropposinine: (2R,3R,12bS) configuration |
| Comparator Or Baseline | (-)-Ochromianine: (15α,20β)-11-methoxycorynan-17-ol; (-)-Ophiorrhizine: pentacyclic quaternary indole alkaloid |
| Quantified Difference | All three alkaloids were synthesized via the same chiral lactim ether route, with ochropposinine distinguished by its 9,10-dimethoxy substitution and hydroxyethyl side chain vs. ochromianine's 11-methoxy and ophiorrhizine's N-quaternization. |
| Conditions | Total synthesis in racemic and chiral forms; structural confirmation by NMR and comparison with natural isolates. |
Why This Matters
Procurement of the correct enantiomer is critical for any chiral assay or SAR study; ochropposinine is one of the few indoloquinolizidines with an unambiguously assigned absolute configuration via total synthesis.
- [1] Fujii, T. Highlights from 43 years of chemistry of naturally occurring nitrogen-containing heterocycles. (1). Syntheses and structure determinations of benzo[a]quinolizidine-type and indolo[2,3-a]quinolizidine-type alkaloids isolated from several plants. Yakugaku Zasshi 1996, 116 (5), 335–354. View Source
- [2] Fujii, T.; Ohba, M.; Tachinami, T.; Miyajima, H.; Koch, M.; Seguin, E. Quinolizidines. XXVII. Racemic and Chiral Syntheses of the Neisosperma and Ochrosia Alkaloid Ochropposinine. Chem. Pharm. Bull. 1990, 38 (5), 1200–1204. View Source
